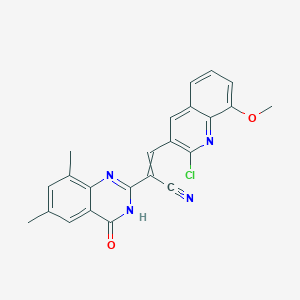
3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C23H17ClN4O2 and its molecular weight is 416.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize the available data regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a quinoline moiety and a quinazoline derivative, which are known for their diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related quinoline derivatives. For instance, azetidinone fused 2-chloroquinoline derivatives have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL . Although specific data on the target compound is limited, its structural similarity to these derivatives suggests potential antimicrobial efficacy.
Anticancer Activity
The anticancer properties of quinoline and quinazoline derivatives have been extensively studied. A related compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells . This study indicated that the compound induced cell cycle arrest at the G2/M phase and exhibited pro-apoptotic activity, suggesting that similar mechanisms may be present in the target compound.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 8g | MCF-7 | 1.2 | Apoptosis via Caspase activation |
| Compound XYZ | A549 (Lung) | 1.5 | Cell cycle arrest at G2/M phase |
| Compound ABC | Panc-1 | 1.4 | Induction of apoptosis |
The biological activity of quinoline and quinazoline derivatives often involves multiple mechanisms:
- Inhibition of DNA synthesis : Many compounds interfere with nucleic acid synthesis, leading to cell death.
- Induction of apoptosis : Activation of apoptotic pathways through caspase enzymes is a common mechanism observed in anticancer studies.
- Cell cycle arrest : Compounds may halt cell division at specific phases, preventing tumor growth.
Case Studies
A notable case study involved the synthesis and evaluation of various quinoline derivatives, where modifications to the quinoline structure significantly affected biological activity. The introduction of different substituents led to enhanced potency against cancer cell lines .
Example Case Study: Synthesis and Testing
A recent study synthesized a series of quinoline-based compounds and tested them against multiple cancer cell lines:
- Synthesis Method : Compounds were synthesized using click chemistry techniques which allowed for efficient attachment of bioactive groups.
- Testing Results : The most active compounds showed significant inhibition of cell proliferation and induction of apoptosis markers.
Properties
IUPAC Name |
3-(2-chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2/c1-12-7-13(2)19-17(8-12)23(29)28-22(27-19)16(11-25)10-15-9-14-5-4-6-18(30-3)20(14)26-21(15)24/h4-10H,1-3H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZBUCIWSBXACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(=CC3=C(N=C4C(=C3)C=CC=C4OC)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














